4-Arylmaleimide deriv. 8g 4-Arylmaleimide deriv. 8g
Brand Name: Vulcanchem
CAS No.:
VCID: VC14463596
InChI: InChI=1S/C19H16N2O3/c1-24-14-8-6-13(7-9-14)16-17(19(23)20-18(16)22)21-11-10-12-4-2-3-5-15(12)21/h2-9H,10-11H2,1H3,(H,20,22,23)
SMILES:
Molecular Formula: C19H16N2O3
Molecular Weight: 320.3 g/mol

4-Arylmaleimide deriv. 8g

CAS No.:

Cat. No.: VC14463596

Molecular Formula: C19H16N2O3

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

4-Arylmaleimide deriv. 8g -

Specification

Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
IUPAC Name 3-(2,3-dihydroindol-1-yl)-4-(4-methoxyphenyl)pyrrole-2,5-dione
Standard InChI InChI=1S/C19H16N2O3/c1-24-14-8-6-13(7-9-14)16-17(19(23)20-18(16)22)21-11-10-12-4-2-3-5-15(12)21/h2-9H,10-11H2,1H3,(H,20,22,23)
Standard InChI Key OXYHNOHLBLUYKQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(C(=O)NC2=O)N3CCC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

4-Arylmaleimide deriv. 8g is a synthetic organic compound with the molecular formula C18H13ClF3N5O2\text{C}_{18}\text{H}_{13}\text{ClF}_3\text{N}_5\text{O}_2 and a molecular weight of 443.8 g/mol . Its structure comprises a maleimide core substituted with aryl groups at the 4-position, a configuration known to enhance reactivity and biological activity. The compound’s IUPAC name is N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine, reflecting its complex heterocyclic architecture .

Table 1: Key Molecular Properties of 4-Arylmaleimide Derivative 8g

PropertyValue
Molecular FormulaC18H13ClF3N5O2\text{C}_{18}\text{H}_{13}\text{ClF}_3\text{N}_5\text{O}_2
Molecular Weight443.8 g/mol
PubChem CID6539522
CAS Registry NumberNot publicly disclosed
Structural FeaturesMaleimide core, trifluoromethylphenyl, pyrazolopyridazin moiety

The presence of a trifluoromethyl group (CF3-\text{CF}_3) and a pyrazolopyridazin ring contributes to its electrophilic reactivity and potential as a kinase inhibitor .

Pharmacological Applications and Mechanisms

Antiviral and Anticancer Activity

4-Arylmaleimide deriv. 8g exhibits notable interactions with cellular biomolecules, particularly miRNAs and autophagy-related proteins. ViRBase data indicate that it binds to hsa-miR-16-2-3p, a microRNA implicated in regulating apoptosis and cell cycle progression . This interaction occurs at the 3'UTR of GABARAPL3 (Gamma-aminobutyric acid receptor-associated protein-like 3), a gene involved in autophagy and tumor suppression .

Table 2: Biological Interactions of 4-Arylmaleimide Derivative 8g

InteractorInteraction TypeBiological RoleRelevance to Disease
hsa-miR-16-2-3pPAR-CLIPApoptosis regulationBreast cancer, lymphoma
GABARAPL33'UTR bindingAutophagy, tumor suppressionNeurodegeneration, solid tumors

These interactions suggest a dual mechanism: (1) modulation of miRNA expression to induce apoptosis in cancer cells, and (2) enhancement of autophagy to mitigate protein aggregation in neurodegenerative disorders .

Comparative Analysis with Analogues

4-Arylmaleimide deriv. 8g shares structural similarities with its analogue 8f (CID 6539521), differing primarily in the substitution of a chlorine atom for a trifluoromethyl group . This minor alteration significantly impacts biological activity:

Table 3: Comparison of 4-Arylmaleimide Derivatives 8g and 8f

Property8g8f
Molecular FormulaC18H13ClF3N5O2\text{C}_{18}\text{H}_{13}\text{ClF}_3\text{N}_5\text{O}_2C18H13ClN2O2\text{C}_{18}\text{H}_{13}\text{ClN}_2\text{O}_2
Molecular Weight443.8 g/mol324.8 g/mol
Key SubstituentTrifluoromethylphenylChlorophenyl
Biological Targethsa-miR-16-2-3p, GABARAPL3Undisclosed

The trifluoromethyl group in 8g enhances electrophilicity and metabolic stability, potentially explaining its superior interaction with miRNA pathways compared to 8f .

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